Glycovir

Übersicht

Beschreibung

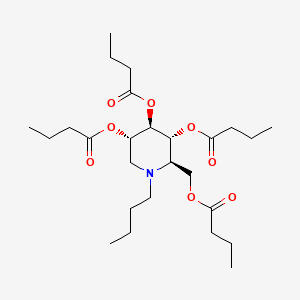

Glycovir, also known as SC-49483, is a synthetic compound with the chemical formula C26H45NO8. It is primarily recognized for its role as an alpha-glucosidase-1 inhibitor and has been investigated as a potential anti-HIV agent. This compound targets viral glycoprotein processing in the host cell endoplasmic reticulum, making it a candidate for antiviral therapies .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Glycovir umfasst mehrere Schritte, darunter die Acylierung von Glycyrrhizinsäure mit Nicotinsäure. Die resultierende Zubereitung ist eine Mehrkomponentenmischung, die Mono-, Di-, Tri- und Tetranicotinate enthält . Die genaue Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und in bestimmten Forschungsveröffentlichungen im Detail beschrieben.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise als Pulver mit einer Reinheit von ≥ 98% durch Hochleistungsflüssigkeitschromatographie (HPLC) geliefert. Es wird zur langfristigen Stabilität bei -20 °C gelagert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Glycovir durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und seine biologische Aktivität beeinflussen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise oxidierte this compound-Derivate ergeben, während Substitutionsreaktionen halogenierte oder alkylierte Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Glycovir hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Glycosidase-Inhibition und Kohlenhydratchemie.

Biologie: Untersucht wurde seine Rolle bei der Hemmung der Glykoproteinverarbeitung bei Virusinfektionen.

Medizin: Aufgrund seiner antiviralen Eigenschaften wird es als potenzieller Therapeutikum für HIV und andere Virusinfektionen untersucht.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten eingesetzt und als Forschungsinstrument in pharmazeutischen Studien

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es Alpha-Glucosidase-1 hemmt, ein Enzym, das an der Verarbeitung von Glykoproteinen im endoplasmatischen Retikulum beteiligt ist. Diese Hemmung stört die Reifung und den Transport von viralen Glykoproteinen und verhindert so die Virusreplikation. Die molekularen Ziele sind die Glycosidase-Enzyme, und die beteiligten Pfade beziehen sich auf die Glykoproteinbiosynthese und Qualitätskontrollmechanismen .

Ähnliche Verbindungen:

1-Deoxynojirimycin: Ein weiterer Alpha-Glucosidase-Inhibitor mit ähnlichen antiviralen Eigenschaften.

N-Butyl-1-deoxynojirimycin: Ein Derivat mit erhöhter Wirksamkeit gegen Glycosidase-Enzyme.

Validamycin A: Ein Glycosidase-Inhibitor, der in landwirtschaftlichen Anwendungen eingesetzt wird.

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Hemmung von Alpha-Glucosidase-1 und seinem Potenzial als Anti-HIV-Mittel einzigartig. Im Gegensatz zu anderen Glycosidase-Inhibitoren zielt this compound auf die Verarbeitung von viralen Glykoproteinen ab, was es zu einem vielversprechenden Kandidaten für antivirale Therapien macht .

Wirkmechanismus

Glycovir exerts its effects by inhibiting alpha-glucosidase-1, an enzyme involved in the processing of glycoproteins in the endoplasmic reticulum. This inhibition disrupts the maturation and transport of viral glycoproteins, thereby preventing viral replication. The molecular targets include the glycosidase enzymes, and the pathways involved are related to glycoprotein biosynthesis and quality control mechanisms .

Vergleich Mit ähnlichen Verbindungen

1-Deoxynojirimycin: Another alpha-glucosidase inhibitor with similar antiviral properties.

N-Butyl-1-deoxynojirimycin: A derivative with enhanced potency against glycosidase enzymes.

Validamycin A: A glycosidase inhibitor used in agricultural applications.

Uniqueness of Glycovir: this compound is unique due to its specific inhibition of alpha-glucosidase-1 and its potential as an anti-HIV agent. Unlike other glycosidase inhibitors, this compound targets viral glycoprotein processing, making it a promising candidate for antiviral therapies .

Eigenschaften

CAS-Nummer |

131262-82-3 |

|---|---|

Molekularformel |

C26H45NO8 |

Molekulargewicht |

499.6 g/mol |

IUPAC-Name |

[(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate |

InChI |

InChI=1S/C26H45NO8/c1-6-11-16-27-17-20(33-22(29)13-8-3)26(35-24(31)15-10-5)25(34-23(30)14-9-4)19(27)18-32-21(28)12-7-2/h19-20,25-26H,6-18H2,1-5H3/t19-,20+,25-,26-/m1/s1 |

InChI-Schlüssel |

MKGDNVHZSCXBKR-KYVQNOJUSA-N |

SMILES |

CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |

Isomerische SMILES |

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |

Kanonische SMILES |

CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |

Aussehen |

Solid powder |

Key on ui other cas no. |

131262-82-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Glycovir; SC 49483; SC-49483; SC49483; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

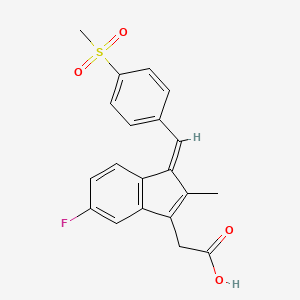

![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)

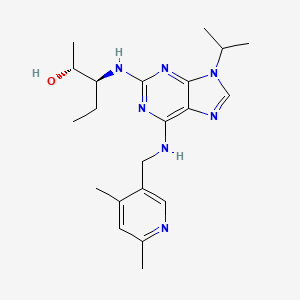

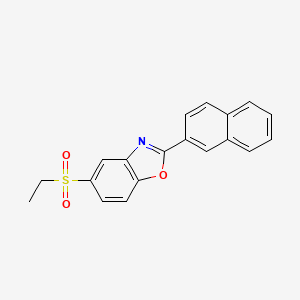

![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)

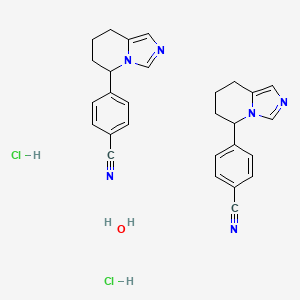

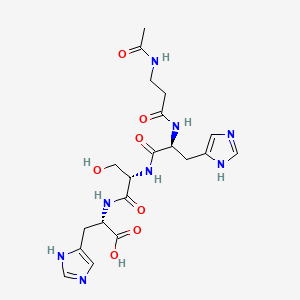

![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)

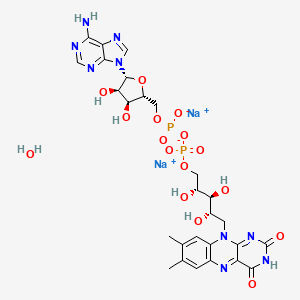

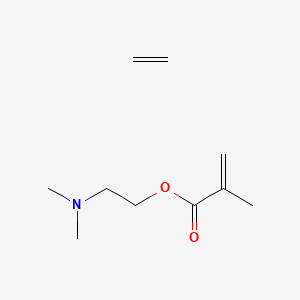

![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)